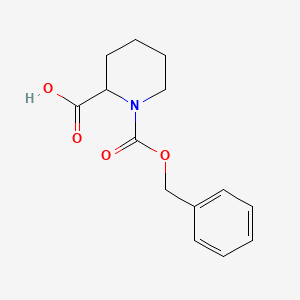![molecular formula C13H15N3O2 B2599974 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione CAS No. 338411-70-4](/img/structure/B2599974.png)
2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione” is a chemical compound with the molecular formula C13H15N3O2 . It is a type of hydantoin, which is a class of compounds that have various applications across chemical and pharmaceutical industries .
Synthesis Analysis
A simple, fast, and cost-effective three-step synthesis of a similar compound, “1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione”, has been developed . The reactions proceed readily, with high yields and no further purification .Molecular Structure Analysis
The molecular structure of “2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione” can be represented by the SMILES string: c1ccc(cc1)N2C(=O)NC3(N2)CCC(=O)CC3 .Chemical Reactions Analysis
While specific chemical reactions involving “2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione” are not mentioned in the search results, a related compound, “1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione”, is synthesized through a series of reactions that proceed readily .Aplicaciones Científicas De Investigación
Delta Opioid Receptor Agonist Chemotype
The study by Meqbil et al. identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel delta opioid receptor (DOR)-selective agonist chemotype . DORs play a crucial role in pain modulation, mood regulation, and addiction. Developing effective DOR agonists is challenging, but this compound shows promise. Further research could explore its analgesic properties and potential therapeutic applications.
Anti-Inflammatory Properties
The same study demonstrated anti-allodynic efficacy in an inflammatory pain model . Investigating its anti-inflammatory mechanisms and potential applications in conditions like rheumatoid arthritis or inflammatory bowel disease could be worthwhile.
Drug Discovery and Translational Medicine
2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione could serve as a scaffold for designing novel drugs. Computational modeling and high-throughput screening may identify derivatives with improved pharmacokinetics and selectivity profiles .
Mecanismo De Acción
Target of Action
The primary target of 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in the regulation of pain and mood .
Mode of Action
2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione: acts as a selective agonist for the DOR . It binds to the orthosteric site of the DOR, leading to a change in the receptor’s conformation . This change triggers a cascade of intracellular events, including the reduction of cyclic AMP (cAMP) production .
Biochemical Pathways
The interaction of 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione with the DOR affects several biochemical pathways. The most notable is the cAMP pathway, where the compound’s action leads to a decrease in cAMP levels . This reduction can influence various downstream effects, such as the modulation of pain perception .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione The compound’s efficacy in reducing camp production suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione ’s action primarily involve the modulation of the DOR. By acting as a selective DOR agonist, the compound can effectively reduce cAMP production . This action can lead to changes in cellular responses, such as the modulation of pain perception .
Propiedades
IUPAC Name |
2-phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-11-6-8-13(9-7-11)14-12(18)16(15-13)10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPCRBAQMVAODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)NC(=O)N(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

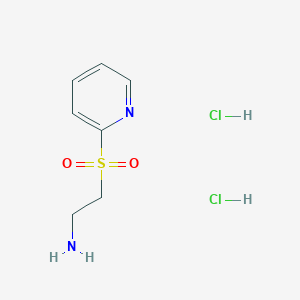

![N-[6-Fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]but-2-ynamide](/img/structure/B2599895.png)

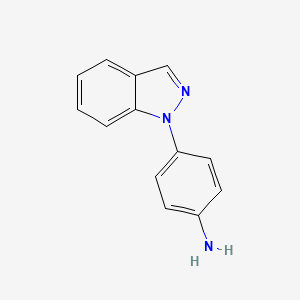

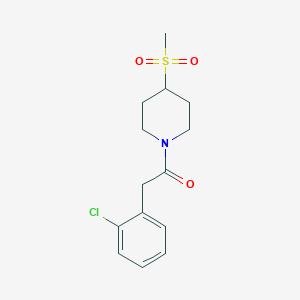
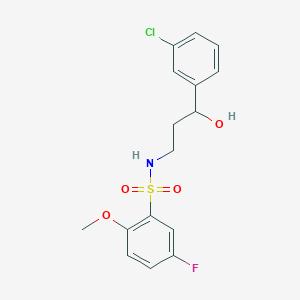
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B2599908.png)

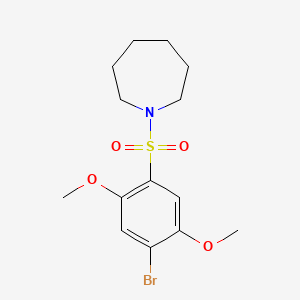
![6-(2,4-dichlorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2599912.png)

